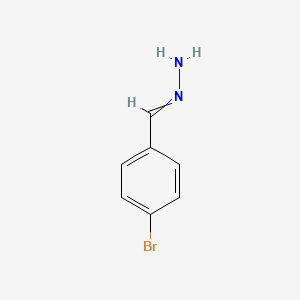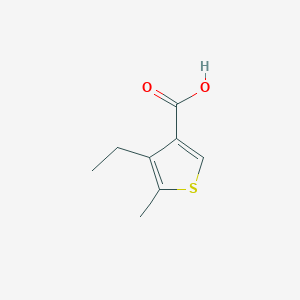
Benzaldehyde, 4-bromo-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-bromo-, hydrazone (BH) is a synthetic organic compound that has been widely studied due to its potential applications in various fields of science. BH is a hydrazone derived from the condensation of benzaldehyde and 4-bromobenzaldehyde. This compound has been used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and cosmetics. BH has also been studied for its potential applications in biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Biological Activity of Thiazolylhydrazones : A study by Ramadan (2010) prepared Benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones and evaluated their antimicrobial activity. The results indicated potential activity against Candida albicans.
Structural and Spectroscopic Analysis : Research by Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound and analyzed its structure through X-ray diffraction and vibrational spectroscopy. The study also investigated the compound's electronic properties.
Electrophilic Substitution Studies : A kinetic study by Hegarty et al. (1972) explored the bromination of substituted benzaldehyde 3-pyridylhydrazones, leading to the synthesis of novel hydrazonyl bromides.
Inhibition of Cholinesterase Enzymes : Krátký et al. (2021) investigated hydrazones obtained from 4-(trifluoromethyl)benzohydrazide as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, identifying dual inhibition of these enzymes. The study highlighted structure-activity relationships and potential applications in targeting the central nervous system (Krátký et al., 2021).
Corrosion Inhibition : Singh et al. (2016) explored 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic environments. Their findings supported its effectiveness as a mixed-type inhibitor (Singh et al., 2016).
Catalysis in Synthesis : Vargas et al. (2020) evaluated the hydrazonation of acetophenones and benzaldehydes using CeCl3.7H2O as a catalyst. This research is significant for its potential applications in organic chemistry and material sciences (Vargas et al., 2020).
Thin Layer Formation on Surfaces : Malmos et al. (2009) described a methodology to covalently attach a thin layer of benzaldehyde on glassy carbon surfaces. This study is important for functionalization reactions in a controlled manner (Malmos et al., 2009).
Photochromic Properties : Becker and Chagneau (1992) studied the photochromic behavior of benzaldehyde hydrazones in various solvents, providing insights into their photophysics and photochemistry (Becker & Chagneau, 1992).
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that hydrazine derivatives can form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion
Biochemical Pathways
Hydrazine derivatives are known to interact with various biochemical pathways, influencing cellular processes . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight is reported to be 19905 , which may influence its bioavailability and pharmacokinetic profile
Result of Action
Hydrazine derivatives are known to have various biological effects, including potential cytotoxic effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of chemical compounds
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzaldehyde, 4-bromo-, hydrazone plays a crucial role in biochemical reactions, particularly in the formation of hydrazones from aldehydes and ketones. This compound interacts with various enzymes and proteins, facilitating the formation of stable hydrazone derivatives. The interaction between this compound and these biomolecules is primarily based on nucleophilic addition reactions, where the nitrogen atom in the hydrazone acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound forms stable hydrazone derivatives by reacting with the carbonyl groups of aldehydes and ketones. This reaction is facilitated by the nucleophilic nature of the nitrogen atom in the hydrazone, which attacks the electrophilic carbonyl carbon. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it can participate in the formation of hydrazone derivatives, which are important intermediates in certain metabolic reactions. The interaction of this compound with enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
(4-bromophenyl)methylidenehydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBVTWTYVBTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392824 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-93-7 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)




![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)





